![molecular formula C11H15NOSi B8105544 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B8105544.png)
5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is an organosilicon compound characterized by the presence of a methoxy group at the 5-position and a trimethylsilyl-ethynyl group at the 2-position of the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine.
Formation of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where 5-methoxypyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethynyl group.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are often used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alkenes, alkanes.
Substitution Products: Various functionalized pyridines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands in receptor studies. The ability to modify the pyridine ring and the ethynyl group provides a versatile platform for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity with other organic and inorganic compounds makes it useful in the synthesis of polymers, coatings, and electronic materials.
Mecanismo De Acción
The mechanism by which 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine exerts its effects depends on the specific reactions it undergoes. Generally, the trimethylsilyl group acts as a protecting group, stabilizing the ethynyl moiety during reactions. Upon removal, the ethynyl group can participate in various coupling reactions, facilitating the formation of complex molecular structures.
Molecular Targets and Pathways: In biological systems, the compound or its derivatives may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways would depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
- 5-Bromo-3-methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
- 3-Acetoxy-2-[2-(trimethylsilyl)ethynyl]pyridine
Comparison: Compared to its analogs, 5-Methoxy-2-[2-(trimethylsilyl)ethynyl]pyridine offers unique reactivity due to the presence of the methoxy group, which can influence the electronic properties of the pyridine ring. This makes it particularly useful in reactions requiring electron-rich aromatic systems. Additionally, the trimethylsilyl-ethynyl group provides a versatile handle for further functionalization, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-(5-methoxypyridin-2-yl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOSi/c1-13-11-6-5-10(12-9-11)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCNEWTSPLHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
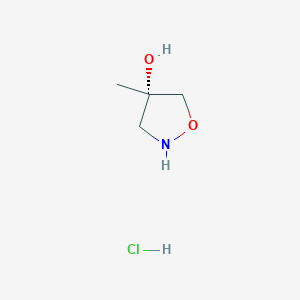
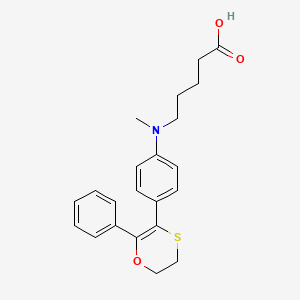
![2-ethyl-6-methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B8105478.png)
![(1S)-1-[(2S)-oxolan-2-yl]ethanamine](/img/structure/B8105484.png)
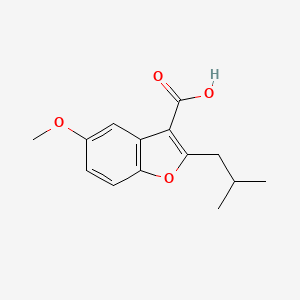
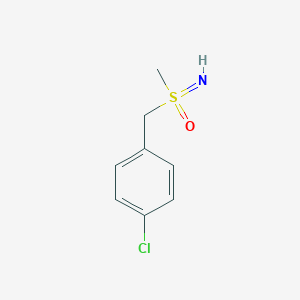
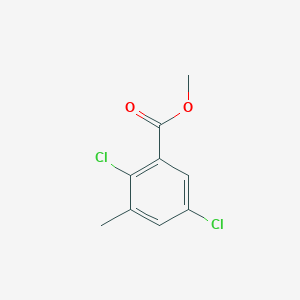
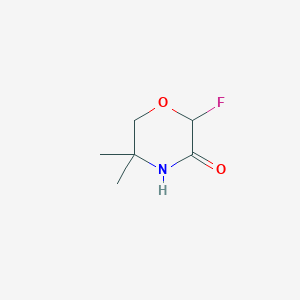
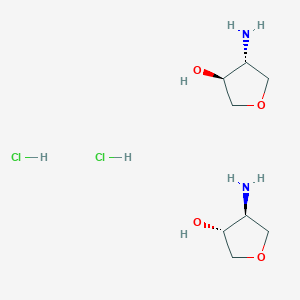
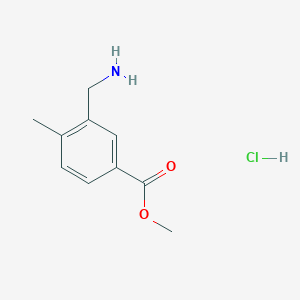
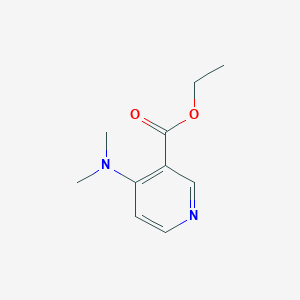

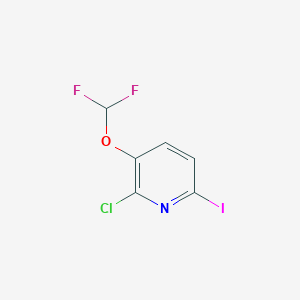
![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105579.png)
